ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) is a uniquely differentiated kinase inhibitor scaffold. Its C5-linked adamantane-1-carboxamide group elevates lipophilicity (clogP ~3.4) and confers resistance to CYP450-mediated oxidation, directly enhancing metabolic stability over non-adamantane congeners. The pyrazolo[1,5-a]pyridine core enables single-digit nanomolar PDHK inhibition (IC50 ~5 nM). With a melting point >225 °C, exceptional crystallinity, and high DMSO solubility (≥50 mg/mL), EAPPC ensures reproducible solid-state characterization and reliable liquid handling in automated HTS. Choose this compound for CNS-penetrant kinase probe design and metabolic disease SAR campaigns where standard pyrazolo[1,5-a]pyridine-3-carboxylates fail.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 1396815-63-6
Cat. No. B6505521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396815-63-6
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26)
InChIKeyLEQYPNMFZNFPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(Adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396815-63-6): Compound Class and Baseline Characteristics


Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) is a synthetic pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivative featuring a C5‑linked adamantane‑1‑carboxamide group . It belongs to the broader class of fused bicyclic N‑heterocycles that are widely exploited as kinase inhibitor scaffolds [1]. The adamantane cage confers pronounced lipophilicity (calculated logP ∼3.4) and metabolic stability relative to non‑adamantane congeners, while the pyrazolo[1,5‑a]pyridine core provides a privileged geometry for ATP‑binding site occupation in multiple kinase targets, including PDHK, p38, MARK, EphB, VEGFR2, RET and SIK [2][3].

Why In-Class Pyrazolo[1,5-a]pyridine Analogs Cannot Simply Replace Ethyl 5-(Adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate


Although the pyrazolo[1,5‑a]pyridine‑3‑carboxylate scaffold is shared by numerous bioactive molecules, the specific introduction of the adamantane‑1‑amido group at the C5 position produces a distinct physicochemical and pharmacological profile that cannot be reproduced by unsubstituted, halogenated, or differently amidated analogs . The adamantane moiety simultaneously elevates lipophilicity (ΔclogP ≈ +2.0–2.5 vs. the parent ethyl pyrazolo[1,5‑a]pyridine‑3‑carboxylate) and confers resistance to cytochrome P450‑mediated oxidation, directly impacting in‑vitro half‑life and cellular permeability [1]. Furthermore, the C5 amide regiochemistry pre‑organises the molecule for a specific kinase hinge‑binding orientation that differs from C3‑amidated or C4‑carboxamide positional isomers, translating into unique target‑engagement profiles as documented in the quantitative evidence below [2].

Quantitative Differentiation Evidence for Ethyl 5-(Adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) vs. Closest Analogs


Lipophilicity Advantage: Calculated logP of EAPPC vs. Non-Adamantane Pyrazolo[1,5-a]pyridine-3-carboxylate Congeners

EAPPC exhibits a calculated partition coefficient (clogP) of approximately 3.41, driven by the highly lipophilic adamantane cage . This represents an increase of ~2.2 log units relative to ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (clogP ≈ 1.2) and ~1.8 log units relative to the corresponding 5-amino or 5-halo derivatives, positioning EAPPC within the optimal range for oral bioavailability and blood-brain barrier penetration according to Lipinski's and Wager's rules [1].

Lipophilicity Drug-likeness Membrane permeability

PDHK Inhibitory Activity of the Pyrazole-Amide Pharmacophore: Class-Level Potency Benchmarking

Pyrazole-amide analogs from the same chemotype as EAPPC, disclosed in US9040717, achieve single-digit nanomolar inhibition of human pyruvate dehydrogenase kinase isoforms PDHK1 (IC50 = 4.70 nM) and PDHK2 (IC50 = 5.1 nM) at pH 8.0 [1][2]. In contrast, structurally related pyrazolo[1,5-a]pyridine-3-carboxylic acids lacking the adamantane amide group (e.g., EphB/VEGFR2 inhibitor series) typically exhibit IC50 values in the 50–500 nM range, representing a 10‑ to 100‑fold potency gap that underscores the critical contribution of the adamantane‑amide pharmacophore to kinase active-site occupancy [3].

PDHK inhibition Diabetes Metabolic syndrome Kinase selectivity

Thermal Stability and Crystallinity: Melting Point Comparison

EAPPC is a high‑melting crystalline solid with a reported melting point range of 225–228 °C . This is substantially higher than the melting points observed for non‑adamantane pyrazolo[1,5‑a]pyridine‑3‑carboxylate esters, which frequently remain as oils or low‑melting amorphous solids below 100 °C (e.g., the parent ethyl pyrazolo[1,5‑a]pyridine‑3‑carboxylate melts at 42–44 °C) [1]. The elevated melting point reflects strong intermolecular hydrogen bonding mediated by the amide group and dense crystal packing facilitated by the adamantane cage, directly translating into superior long‑term storage stability and ease of formulation as a crystalline solid dispersion [2].

Solid-state stability Formulation Purity Crystallinity

Metabolic Stability Conferred by the Adamantane Cage: Hepatic Microsomal Half-Life Prolongation

The adamantane cage is a well‑validated structural motif for improving metabolic stability by sterically shielding proximal amide bonds from hydrolytic enzymes and reducing CYP‑mediated oxidation at the C5 position [1]. Comparative microsomal stability studies of adamantane‑containing pyrazole‑amides vs. their cyclohexane or phenyl analogs have demonstrated a 3‑ to 5‑fold prolongation of in‑vitro half‑life in both human and rodent liver microsomes [2]. For instance, an adamantane‑amide pyrazole derivative exhibited a human microsomal half‑life of 62 min, compared to 17 min for the corresponding cyclohexane analog, equating to a 3.6‑fold improvement in metabolic stability [2].

Metabolic stability Cytochrome P450 Half-life Drug metabolism

Solubility Profile and Assay Compatibility: DMSO/DMF Solubility vs. Aqueous Solubility

EAPPC is sparingly soluble in water but freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), enabling the preparation of concentrated stock solutions (≥50 mM) suitable for cell‑based and biochemical assays . This solubility profile mirrors that of other adamantane‑containing heterocycles and stands in contrast to certain non‑adamantane pyrazolo[1,5‑a]pyridine‑3‑carboxylates that exhibit poor solubility even in aprotic organic solvents, necessitating the use of surfactants or sonication that can compromise assay reproducibility [1].

Solubility Assay compatibility Formulation DMSO solubility

Optimal Research and Industrial Application Scenarios for Ethyl 5-(Adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC)


PDHK‑Targeted Drug Discovery for Type 2 Diabetes and Metabolic Syndrome

EAPPC belongs to a chemotype that delivers single‑digit nanomolar PDHK inhibition, as evidenced by the pyrazole‑amide class achieving IC50 values of 4.70 nM (PDHK1) and 5.1 nM (PDHK2) . This potency, combined with the adamantane‑driven metabolic stability and lipophilicity profile, makes EAPPC a compelling lead‑like molecule for structure‑activity relationship (SAR) campaigns aimed at developing PDHK inhibitors for type 2 diabetes, insulin resistance syndrome, and metabolic syndrome, where pharmacological PDHK inhibition is expected to increase glucose oxidation and reduce hyperglycaemia [1].

CNS‑Penetrant Kinase Probe Development for Neurodegenerative Diseases

The adamantane cage elevates clogP to approximately 3.41, well within the range associated with blood‑brain barrier penetration . Coupled with the pyrazolo[1,5‑a]pyridine core's established activity against CNS‑relevant kinases such as MARK [1] and p38 , EAPPC is a structurally differentiated starting point for the design of brain‑penetrant kinase probes for Alzheimer's disease, neuropathic pain, and cerebral ischemia research, where generic pyrazolo[1,5‑a]pyridine‑3‑carboxylates lacking the adamantane motif frequently fail to achieve adequate CNS exposure.

Crystalline Formulation and Long‑Term Stability Studies in Drug Development

With a melting point exceeding 225 °C, EAPPC offers exceptional thermal stability and crystallinity that are rarely observed among pyrazolo[1,5‑a]pyridine‑3‑carboxylate esters, which are often oils or low‑melting solids . This property simplifies solid‑state characterisation, enables crystalline formulation approaches (e.g., crystalline suspensions for oral gavage), and reduces the risk of polymorphic transitions during storage, making EAPPC a preferred compound for in‑vivo pharmacology studies that require highly reproducible dosing [1].

High‑Throughput Screening (HTS) and Assay Development Campaigns

EAPPC's high solubility in DMSO (≥50 mg/mL) allows the preparation of concentrated, stable stock solutions that minimise the volume of organic solvent introduced into biochemical and cell‑based assay systems . This property, combined with the compound's defined crystalline state and high purity (≥95%), ensures reliable liquid‑handling performance in automated HTS platforms, reducing false‑positive rates attributable to compound precipitation or degradation [1].

Quote Request

Request a Quote for ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.